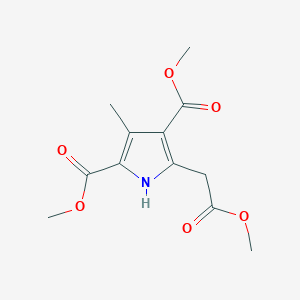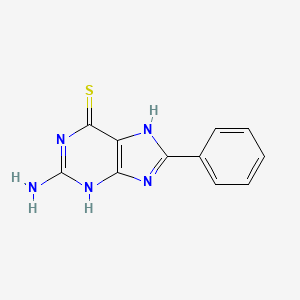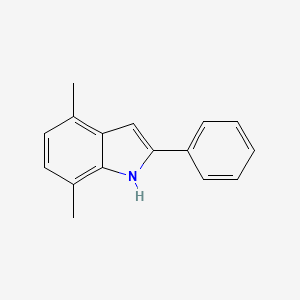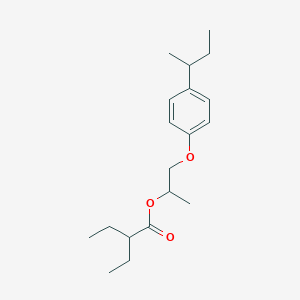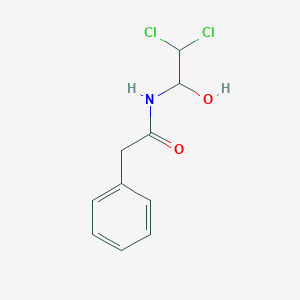
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is a chemical compound with the molecular formula C10H11Cl2NO2 It is characterized by the presence of a phenylacetamide group attached to a dichloro-hydroxyethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide typically involves the reaction of 2,2-dichloroacetaldehyde with phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
作用机制
The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-(2,2-Dichloro-1-hydroxyethyl)acetamide
- N-(2,2-Dichloro-1-hydroxyethyl)benzamide
- N-(2,2-Dichloro-1-hydroxyethyl)propionamide
Uniqueness
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is unique due to the presence of the phenylacetamide group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5394-75-2 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.10 g/mol |
IUPAC 名称 |
N-(2,2-dichloro-1-hydroxyethyl)-2-phenylacetamide |
InChI |
InChI=1S/C10H11Cl2NO2/c11-9(12)10(15)13-8(14)6-7-4-2-1-3-5-7/h1-5,9-10,15H,6H2,(H,13,14) |
InChI 键 |
PGUJUQZZTBJTEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
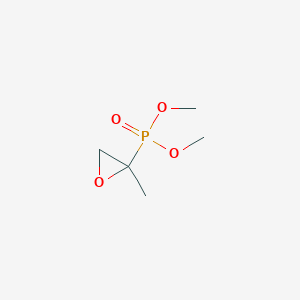
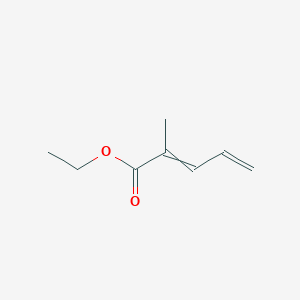
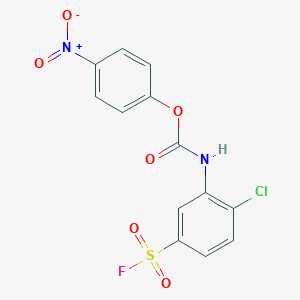
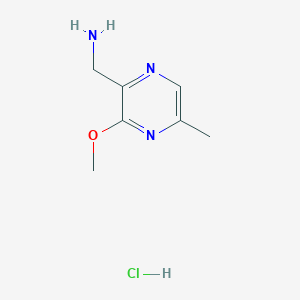
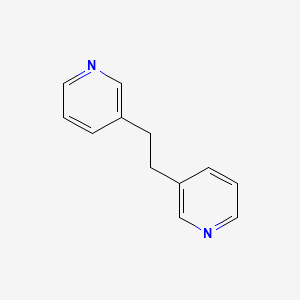
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
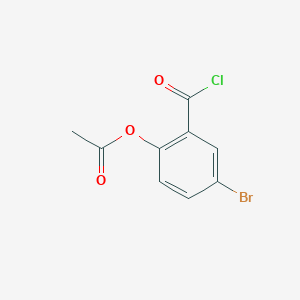
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
